molecular formula C16H23NO3S B2576333 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1448132-45-3

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2576333
CAS RN: 1448132-45-3
M. Wt: 309.42
InChI Key: OFKMKIXESIDUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

NLRP3 Inflammasome Inhibition

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one has been investigated as a potential NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) complex involved in immune responses. In a study by Gastaldi et al., a pharmacophore-hybridization strategy was employed, combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure found in HS203873 (a known NLRP3 binder). Several benzo[d]imidazole-2-one derivatives were synthesized and screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages. Compounds 9, 13, and 18 emerged as promising NLRP3 inhibitors .

Dual Kinase Inhibition

Another avenue of research involves the design of dual kinase inhibitors. Zhang et al. developed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one. These compounds act as dual inhibitors of the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Antiviral Activity

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one derivatives have also been explored for their antiviral potential. In particular, the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives (including compound 6–9) demonstrated outstanding antiviral activity .

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

1-(4-methylsulfonylpiperidin-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-3-15(13-7-5-4-6-8-13)16(18)17-11-9-14(10-12-17)21(2,19)20/h4-8,14-15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKMKIXESIDUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one

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